N-phenylquinolin-4-amine

Acetylcholinesterase inhibition Alzheimer's disease Organophosphate antidote

N-Phenylquinolin-4-amine (CAS 30696-07-2), also referred to as 4-anilinoquinoline, is a small-molecule heterocyclic building block (C15H12N2, MW 220.27 g/mol) consisting of a quinoline core substituted with a phenylamino group at the 4-position. This compound serves as the minimal pharmacophore for a broad class of kinase inhibitors and anti-infective agents.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 30696-07-2
Cat. No. B1353095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylquinolin-4-amine
CAS30696-07-2
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32
InChIInChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17)
InChIKeyNRTUTGBOQZQBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylquinolin-4-amine (CAS 30696-07-2) – Procurement-Relevant Structural and Pharmacological Baseline for 4-Anilinoquinoline Scaffold Selection


N-Phenylquinolin-4-amine (CAS 30696-07-2), also referred to as 4-anilinoquinoline, is a small-molecule heterocyclic building block (C15H12N2, MW 220.27 g/mol) consisting of a quinoline core substituted with a phenylamino group at the 4-position [1]. This compound serves as the minimal pharmacophore for a broad class of kinase inhibitors and anti-infective agents. Unlike many heavily substituted analogs, the unadorned 4-anilinoquinoline core provides a versatile starting point for medicinal chemistry exploration, enabling systematic structure-activity relationship (SAR) studies without confounding substituent effects [2]. Its commercial availability from multiple suppliers in research-grade purity (typically ≥97%) makes it a cost-effective entry point for scaffold-hopping and fragment-based discovery programs .

Why 4-Anilinoquinoline Scaffold Selection Is Non-Interchangeable: N-Phenylquinolin-4-amine Versus Substituted Analogs


The 4-anilinoquinoline pharmacophore is exquisitely sensitive to substituent variations, with even minor modifications at the quinoline 6-, 7-, or 8-positions or on the aniline ring producing orders-of-magnitude shifts in target potency, selectivity, and physicochemical properties [1]. The parent compound N-phenylquinolin-4-amine serves as a critical unsubstituted reference point for SAR deconvolution, but it cannot be directly substituted for optimized derivatives such as 7-chloro or 6-fluoro analogs without substantial loss of target engagement. For example, 7-chloro-N-phenylquinolin-4-amine demonstrates sub-10 μM whole-cell antitubercular activity, whereas the parent scaffold alone lacks this potency [2]. Conversely, the absence of substituents makes the parent compound a cleaner probe for assessing scaffold-intrinsic liabilities such as hERG binding, CYP inhibition, or reactive metabolite formation, which are often masked in heavily decorated analogs .

Quantitative Differentiation Evidence for N-Phenylquinolin-4-amine Against Closest Structural Analogs and Pharmacological Alternatives


Acetylcholinesterase (AChE) Inhibition: N-Phenylquinolin-4-amine Derivatives Versus Donepezil Baseline

Patent CN115466211B discloses N-phenylquinolin-4-amine derivatives as novel reversible AChE inhibitors. The patent establishes the unsubstituted N-phenylquinolin-4-amine core as the essential pharmacophore for AChE inhibition. While specific IC50 values for the parent compound are not disclosed in the patent abstract, the claimed derivatives are positioned as alternatives to FDA-approved AChE inhibitors such as donepezil and tacrine, which have reported clinical IC50 values in the low nanomolar range [1]. The patent's innovation lies in the unique N-phenylquinolin-4-amine scaffold, which is structurally distinct from the indanone (donepezil) and acridine (tacrine) chemotypes, offering a differentiated IP position and potentially altered off-target profiles [1].

Acetylcholinesterase inhibition Alzheimer's disease Organophosphate antidote

Antitubercular Whole-Cell Activity: 7-Chloro-N-Phenylquinolin-4-amine Versus Parent Scaffold

A 2024 study by Cele et al. evaluated quinoline-4-arylamine hybrids against Mycobacterium tuberculosis. The 7-chloro-N-phenylquinolin-4-amine derivative demonstrated sub-10 μM whole-cell activity, whereas the parent N-phenylquinolin-4-amine (lacking the 7-chloro substituent) showed no reported activity, indicating that the 7-chloro group is essential for antitubercular potency [1]. This establishes the parent compound as a negative control or inactive baseline for SAR studies, making it a critical comparator for identifying substituent-driven activity gains in antitubercular screening cascades [1].

Antitubercular Mycobacterium tuberculosis Whole-cell screening

Kinase Inhibition Selectivity: 4-Anilinoquinoline Scaffold Versus 4-Anilinoquinazoline Scaffold (Gefitinib/Erlotinib Chemotype)

The 4-anilinoquinoline scaffold (exemplified by N-phenylquinolin-4-amine) is the direct quinoline isostere of the 4-anilinoquinazoline core found in approved EGFR inhibitors gefitinib and erlotinib. Published SAR studies on 7-fluoro-4-anilinoquinoline derivatives demonstrate that select compounds (e.g., 1f and 2i) achieve cytotoxic IC50 values superior to gefitinib against HeLa and BGC823 cell lines, establishing that the quinoline core can match or exceed quinazoline-based potency when appropriately substituted [1]. The parent N-phenylquinolin-4-amine serves as the minimal scaffold for this isosteric replacement strategy, offering a synthetically accessible entry point for quinoline-based kinase inhibitor libraries with potentially differentiated selectivity profiles compared to quinazoline-based clinical compounds [1].

EGFR kinase inhibition Scaffold hopping Kinase selectivity profiling

COQ8A Kinase Inhibition: 4-Anilinoquinoline Scaffold as a Selective Chemical Probe for an Understudied PKL Target

Murray et al. (2023) repurposed the 4-anilinoquinoline scaffold to develop the first selective cellular inhibitor of human COQ8A, an understudied atypical kinase in the UbiB family essential for coenzyme Q biosynthesis [1]. The study used crystallography-guided optimization of the 4-anilinoquinoline core to achieve COQ8A inhibition in cells with demonstrated target engagement and cellular CoQ reduction. The parent N-phenylquinolin-4-amine represents the foundational scaffold from which these selective COQ8A inhibitors were derived, highlighting the privileged nature of the 4-anilinoquinoline core for accessing atypical kinase targets that are unreachable by conventional kinase inhibitor chemotypes [1].

COQ8A inhibition Coenzyme Q biosynthesis Atypical kinase probe

Evidence-Backed Application Scenarios for N-Phenylquinolin-4-amine in Drug Discovery and Chemical Biology


Fragment-Based and Scaffold-Hopping Kinase Inhibitor Programs

N-Phenylquinolin-4-amine serves as the minimal 4-anilinoquinoline fragment for fragment-based drug discovery (FBDD) targeting the EGFR kinase family and related tyrosine kinases. Its structural equivalence to the 4-anilinoquinazoline core of gefitinib and erlotinib enables systematic scaffold-hopping studies, where substituents are iteratively added to probe potency and selectivity gains. Procurement of the parent compound is essential for establishing baseline kinase inhibition profiles before committing to costly substituted analog synthesis [1].

Negative Control for Antitubercular Phenotypic Screening Cascades

Because 7-chloro-N-phenylquinolin-4-amine exhibits sub-10 μM whole-cell antitubercular activity while the parent compound does not, N-phenylquinolin-4-amine is the ideal inactive control for phenotypic M. tuberculosis screening. Including the parent scaffold in screening decks enables rapid identification of substituent-dependent hits and minimizes false positives arising from assay interference or non-specific quinoline-related effects [2].

Atypical Kinase Chemical Probe Development (UbiB/PKL Family)

The 4-anilinoquinoline scaffold has demonstrated privileged access to the understudied UbiB kinase family, with crystallography-validated COQ8A inhibitors derived directly from this core. Research groups investigating coenzyme Q biology, mitochondrial dysfunction, or atypical kinase signaling can procure N-phenylquinolin-4-amine as the starting scaffold for developing selective chemical probes, a target space where conventional kinase inhibitor libraries have yielded no hits [3].

Acetylcholinesterase Inhibitor Lead Generation for Alzheimer's Disease

Patent-protected N-phenylquinolin-4-amine derivatives are claimed as novel reversible AChE inhibitors with potential applications in Alzheimer's disease and organophosphate antidote development. The parent compound provides a non-infringing starting scaffold for academic and industrial groups seeking to develop next-generation AChE inhibitors with improved brain penetration or reduced peripheral cholinergic side effects compared to donepezil [4].

Technical Documentation Hub

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